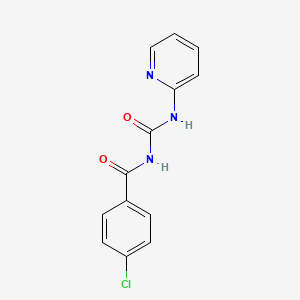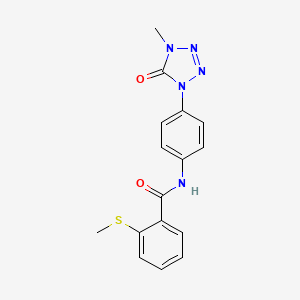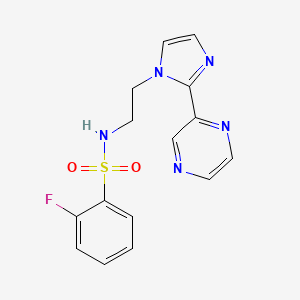
3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Facile and General Route to Derivatives : Sheng, Fan, and Wu (2014) reported a facile and general route for the synthesis of derivatives related to 3-Methoxy-3-oxo-1-propenyl 4-(trifluoromethyl)benzenecarboxylate. This involves reactions of trifluoromethanesulfanylamide with specific alkynylbenzenes, demonstrating broad functional group tolerance (Sheng, Fan, & Wu, 2014).
Site-Selective Functionalization : Dmowski and Piasecka-Maciejewska (1998) explored the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene, leading to various derivatives. This study highlights the chemical reactivity and potential for creating structurally diverse compounds (Dmowski & Piasecka-Maciejewska, 1998).
Cycloaddition Reactions : Orahovats et al. (1973) investigated the cycloaddition reactions of specific azirines, leading to compounds like 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline. These types of reactions are essential for creating complex molecules with potential applications in various fields of chemistry (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
Material Science and Polymer Chemistry
Copolymers of Styrene : Kharas et al. (2016) synthesized novel copolymers using oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, highlighting the application of such compounds in polymer chemistry. These findings are significant for the development of new materials with specific properties (Kharas et al., 2016).
Liquid-Crystalline Behaviours : Wang et al. (2010) explored the liquid-crystalline behaviors of polymethacrylates bearing azobenzene mesogen, demonstrating how such compounds can be used to study the effect of mesogenic density on liquid-crystalline behavior, vital for advanced material science applications (Wang, Yang, Xie, Wang, & Zhang, 2010).
Environmental Chemistry and Atmospheric Studies
- Heterogeneous Reaction with NO3 Radicals : Liu, Wen, and Wu (2017) investigated the reaction of coniferyl alcohol, a compound structurally related to this compound, with NO3 radicals. This study is significant for understanding the chemical behaviors of related compounds in atmospheric conditions (Liu, Wen, & Wu, 2017).
Biological and Medical Research
- Induction of Apoptosis in Melanoma Cells : Sousa et al. (2017) isolated neolignans from Nectandra leucantha, including compounds structurally similar to this compound, which induced apoptosis in melanoma cells. This suggests potential therapeutic applications in cancer treatment (Sousa, Grecco, Girola, Azevedo, Figueiredo, & Lago, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
[(E)-3-methoxy-3-oxoprop-1-enyl] 4-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O4/c1-18-10(16)6-7-19-11(17)8-2-4-9(5-3-8)12(13,14)15/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVMIBKJGDEZEK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=COC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminomethyl)cyclohexyl]-2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxamide;hydrochloride](/img/structure/B2812449.png)
![2-Phenoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2812451.png)

![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2812456.png)

![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone](/img/structure/B2812463.png)



![4-(dimethylsulfamoyl)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812470.png)
